Adavivint

説明

ロレシビビント: SM04690 ) は、バイオスパイス・セラピューティクス社 によって開発された新規低分子化合物です。Wntシグナル経路の阻害を通じて、変形性関節症(OA)における疾患修飾効果の可能性を示しています。 ロレシビビントは現在、変形性膝関節症の治療薬として第III相臨床試験中です .

2. 製法

ロレシビビントの合成経路および反応条件は、公的にも広く公開されていません。その工業生産方法は、高純度と高収率を確保するために、特殊な化学合成技術を伴う可能性があります。

3. 化学反応解析

ロレシビビントは、主に2つのキナーゼの阻害によって特徴付けられます: ロレシビビントは、主に2つのキナーゼ: CLK2 (CDC様キナーゼ2) および DYRK1A (デュアル特異性チロシン調節キナーゼ1A) の阻害によって特徴付けられます。これらのキナーゼは、Wntシグナル経路において重要な役割を果たしています。具体的な反応は詳細に記載されていませんが、ロレシビビントは、これらのキナーゼの阻害に関連する修飾を受ける可能性があります。

類似のキナーゼ阻害剤の合成に使用される一般的な試薬や条件は、ロレシビビントの化学的挙動についての洞察を提供する可能性があります。その合成中に生成される主要な生成物は、その作用機序に関連する中間体または誘導体である可能性があります。

4. 科学研究への応用

ロレシビビントの潜在的な用途は、変形性関節症を超えています。以下は、ロレシビビントが有用である可能性のある分野です。

-

変形性関節症の治療 : ロレシビビントは、Wnt経路を調節することにより、関節機能の改善を目指しています。その疾患修飾効果は、OA患者に有益な可能性があります。

-

軟骨細胞の分化 : ロレシビビントが軟骨細胞の分化に与える影響は、軟骨修復と再生においてより広範な意味を持つ可能性があります。

-

抗炎症効果 : Wntシグナル経路の阻害は、炎症を軽減する可能性があり、ロレシビビントはさまざまな炎症性疾患において関連性があります。

準備方法

The synthetic routes and reaction conditions for Lorecivivint have not been widely disclosed in the public domain. its industrial production methods likely involve specialized chemical synthesis techniques to ensure high purity and yield.

化学反応の分析

Lorecivivint is primarily characterized by its inhibition of two kinases : Lorecivivint is primarily characterized by its inhibition of two kinases: CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-regulated kinase 1A). These kinases play essential roles in the Wnt signaling pathway. Although specific reactions are not detailed, Lorecivivint likely undergoes modifications related to these kinases’ inhibition.

Common reagents and conditions used in the synthesis of similar kinase inhibitors may provide insights into Lorecivivint’s chemical behavior. Major products formed during its synthesis would likely be intermediates or derivatives related to its mechanism of action.

科学的研究の応用

Oncology

Adavivint has shown potential in treating various cancers due to its ability to inhibit Wnt signaling, which is often dysregulated in tumorigenesis.

- Non-Small Cell Lung Cancer (NSCLC) : In studies involving NSCLC cells, this compound was found to reverse gefitinib resistance by inhibiting the Wnt/β-catenin signaling pathway. This effect was demonstrated through luciferase reporter assays and cell viability tests, indicating that this compound can enhance the sensitivity of cancer cells to existing therapies .

- Colorectal Cancer : Preclinical models have indicated that this compound exhibits anti-tumor effects in colorectal cancer by disrupting Wnt pathway signaling. This disruption is linked to decreased tumor growth and improved outcomes in animal models.

Regenerative Medicine

This compound's ability to promote cartilage repair makes it a candidate for treating osteoarthritis and other cartilage-related diseases.

- Osteoarthritis : In animal models of knee osteoarthritis, intra-articular injection of this compound resulted in significant cartilage growth and improved joint health. It effectively reduced cartilage breakdown and promoted chondrocyte differentiation from mesenchymal stem cells .

HIV Research

Recent studies have explored the role of this compound in HIV research, particularly regarding its effects on HIV latency. The compound was shown to reactivate latent HIV in primary CD4+ T cells by inhibiting β-catenin, demonstrating its potential utility in HIV treatment strategies .

Fibrotic Diseases

This compound has also been investigated for its potential to reduce fibrosis by inhibiting fibroblast activation and proliferation. This application could be beneficial in treating conditions characterized by excessive fibrotic tissue formation.

Table 1: Summary of Research Findings on this compound

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Oncology | NSCLC treatment | Reversed gefitinib resistance; enhanced sensitivity |

| Colorectal cancer | Anti-tumor effects; reduced tumor growth | |

| Regenerative Medicine | Osteoarthritis | Promoted cartilage growth; improved joint health |

| HIV Research | Reactivation of latent HIV | Increased HIV reactivation; potential therapeutic use |

| Fibrotic Diseases | Inhibition of fibrosis | Reduced fibroblast activation; potential treatment |

Detailed Case Study: NSCLC Resistance Reversal

In a detailed study on NSCLC, researchers examined the effects of this compound on gefitinib-resistant cell lines. The study employed various assays including flow cytometry and luciferase reporter assays to measure cell viability and β-catenin activity. Results indicated that treatment with this compound significantly decreased cell viability in resistant lines while restoring sensitivity to gefitinib treatment .

作用機序

ロレシビビントの機序は、Wntシグナル伝達を調節するCLK2とDYRK1Aの両方を阻害することによります。この経路を阻害することで、軟骨形成、炎症、および関節の恒常性に影響を与えます。

6. 類似の化合物との比較

ロレシビビントは、デュアルキナーゼ阻害において独特ですが、Wnt経路を標的とする他の化合物には、サーチュビビント (バイオスパイス・セラピューティクス社が開発)やさまざまな実験的薬剤などがあります。ロレシビビントの特定のプロフィールは、変形性関節症の治療における潜在的なブレークスルーとして、それを際立たせています。

ロレシビビントは現在も調査中であり、さらなる研究により、その可能性と安全性プロファイルが明らかになるでしょう。 注目すべきは、ロレシビビントは、世界中のOA患者の未充足のニーズに対処するための前進を代表しているということです .

類似化合物との比較

While Lorecivivint is unique in its dual kinase inhibition, other compounds targeting the Wnt pathway include Cirtuvivint (also developed by Biosplice Therapeutics) and various experimental agents. Lorecivivint’s specific profile sets it apart as a potential breakthrough in osteoarthritis therapy.

Remember that Lorecivivint is still under investigation, and further research will illuminate its full potential and safety profile. Excitingly, it represents a step toward addressing the unmet needs of OA patients worldwide .

生物活性

Adavivint, also known as Lorecivivint (SM04690), is a synthetic small molecule that acts as a potent inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival. Dysregulation of Wnt signaling is implicated in numerous diseases, particularly cancer and inflammatory conditions. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions by inhibiting the Wnt/β-catenin signaling cascade. Specifically, it targets downstream components of this pathway, including intranuclear kinases CLK2 and DYRK1A, which are involved in the phosphorylation of splicing factors and other regulatory proteins such as SIRT1 and FOXO1 . By blocking these interactions, this compound effectively reduces β-catenin levels in the nucleus, thereby diminishing Wnt-mediated transcriptional activation.

Therapeutic Applications

Cancer Treatment:

this compound has shown promise in various cancer models due to its ability to inhibit tumor growth and overcome drug resistance. For instance:

- In non-small cell lung cancer (NSCLC) studies, this compound was demonstrated to reverse gefitinib resistance by targeting the PFTK1 protein that enhances Wnt signaling . The compound significantly reduced cell viability when used in combination with gefitinib, indicating its potential as a therapeutic agent in resistant cancer types.

- In colorectal cancer models, treatment with this compound resulted in a marked decrease in clonogenicity and expression of cancer stem cell markers . This suggests that it may effectively target cancer stem cells, which are often responsible for tumor recurrence.

Viral Infections:

Recent studies have explored the antiviral properties of Wnt inhibitors like this compound against SARS-CoV-2. Research indicated that inhibiting Wnt/β-catenin signaling could enhance the interferon response and reduce viral replication in infected cells . This highlights a novel application for this compound beyond oncology.

Case Studies and Experimental Data

A summary of key studies evaluating the biological activity of this compound is presented below:

特性

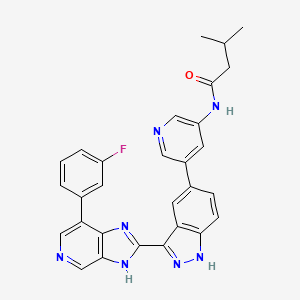

IUPAC Name |

N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDWDWAYVBQMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467093-03-3 | |

| Record name | Lorecivivint [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467093033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorecivivint | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14883 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORECIVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EK42WHI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of lorecivivint?

A1: Lorecivivint is a small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). [] These kinases regulate the Wnt signaling pathway, which is upregulated in osteoarthritis (OA). [] By inhibiting CLK2 and DYRK1A, lorecivivint modulates Wnt signaling and exhibits disease-modifying properties in preclinical models of OA. []

Q2: How does lorecivivint affect Wnt signaling in chondrocytes?

A2: Lorecivivint inhibits Wnt signaling in chondrocytes, the cells responsible for maintaining cartilage health. [] Excessive Wnt activation is associated with cartilage damage, and lorecivivint's ability to modulate this pathway contributes to its therapeutic potential in OA. []

Q3: What is the role of the Wnt pathway in osteoarthritis?

A3: The Wnt pathway plays a complex role in OA, with both protective and detrimental effects depending on the context. [, ] While low levels of Wnt activity are essential for chondrocyte survival, excessive activation contributes to inflammation, subchondral bone formation, and cartilage thinning, ultimately driving OA progression. [, , ]

Q4: What preclinical evidence supports lorecivivint as a potential OA treatment?

A4: Preclinical studies demonstrate that lorecivivint inhibits cartilage catabolism, reduces inflammation, and promotes cartilage regeneration. [, , , ] In vitro, lorecivivint protects human OA cartilage explants from the damaging effects of inflammatory cytokines. [, ] In vivo, lorecivivint has demonstrated chondroprotective and regenerative effects in animal models of OA. [, ]

Q5: What animal models have been used to study lorecivivint in OA?

A5: Lorecivivint has been evaluated in several animal models of OA, including a rat model of chemically induced meniscal degeneration [], a rat model of knee instability-induced post-traumatic OA [], and a canine model of anterior cruciate ligament transection. [] These models mimic different aspects of OA pathogenesis, providing comprehensive insights into lorecivivint's therapeutic potential.

Q6: How is lorecivivint administered?

A6: Lorecivivint is administered via intra-articular injection directly into the affected joint. [, , , ] This route of administration allows for targeted delivery to the site of action, potentially maximizing efficacy and minimizing systemic exposure.

Q7: What is the current clinical development status of lorecivivint?

A7: Lorecivivint has been evaluated in Phase 1 and Phase 2 clinical trials for knee OA, demonstrating promising safety and efficacy signals. [, , , , , , ] Several Phase 3 clinical trials are currently ongoing to further evaluate its long-term safety and efficacy in patients with knee OA. [, , , ]

Q8: What are the primary endpoints of lorecivivint Phase 3 clinical trials in knee OA?

A8: Phase 3 trials evaluating lorecivivint in knee OA are primarily assessing its effects on pain reduction and structural progression. [, ] These trials utilize validated outcome measures, including the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and radiographic assessments of joint space width, to evaluate lorecivivint's clinical benefit. [, , ]

Q9: Has lorecivivint demonstrated any long-term benefits in patients with knee OA?

A9: Preliminary data from an ongoing Phase 3 extension study (OA-07) suggest that lorecivivint may provide long-term benefits for patients with severe knee OA. [, ] These benefits include sustained pain relief, improved physical function, and potentially slowed radiographic progression, highlighting lorecivivint's potential as a disease-modifying agent. [, ]

Q10: Have any safety concerns been identified with lorecivivint in clinical trials?

A10: Lorecivivint has generally been well-tolerated in clinical trials to date, with no significant systemic side effects reported. [, , , , ] Safety assessments, including monitoring for local and systemic adverse events and evaluating bone health parameters, are ongoing in clinical trials to further characterize the safety profile of lorecivivint. [, ]

Q11: What is the significance of studying lorecivivint's effects on meniscal injuries?

A11: Meniscal injuries are highly prevalent and frequently coexist with OA, contributing to pain, joint instability, and accelerated cartilage degeneration. [] Lorecivivint's preclinical evaluation in a rat model of meniscal degeneration demonstrated its potential to protect the meniscus by reducing catabolic enzyme expression and inflammation, indicating its potential as a structure-modifying treatment for meniscal injuries. []

Q12: What are the implications of lorecivivint's cartilage-protective effects observed in human OA explants?

A12: Lorecivivint's ability to inhibit cartilage catabolism in human OA explants provides crucial translational evidence supporting its disease-modifying potential. [] By reducing the production of matrix metalloproteinases (MMPs) and other catabolic factors, lorecivivint may preserve cartilage integrity and slow down OA progression. []

Q13: How does lorecivivint compare to other potential disease-modifying OA drugs (DMOADs)?

A13: Lorecivivint represents a novel class of potential DMOADs targeting the Wnt signaling pathway. [, , ] While other DMOADs have focused on different targets, such as growth factors or cytokines, lorecivivint's unique mechanism of action offers a promising alternative approach to addressing the underlying pathology of OA. [, , ]

Q14: What are the future directions for lorecivivint research?

A14: Future research on lorecivivint will likely focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。